BE“GHE Foundational & Exploratory

Check Availability & Pricing

4-Bromo-3,5-dihydroxybenzoic acid synonyms
and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

4-Bromo-3,5-dihydroxybenzoic
Compound Name: d
aci

Cat. No.: B126820

An In-depth Technical Guide to 4-Bromo-3,5-dihydroxybenzoic Acid

This technical guide provides a comprehensive overview of 4-Bromo-3,5-dihydroxybenzoic
acid, including its synonyms, chemical structure, physicochemical properties, potential
biological activities, and relevant experimental protocols. This document is intended for
researchers, scientists, and professionals in the field of drug development and medicinal
chemistry.

Chemical Identity and Structure

4-Bromo-3,5-dihydroxybenzoic acid is a halogenated derivative of dihydroxybenzoic acid. Its
structure consists of a benzene ring substituted with a carboxyl group, two hydroxyl groups,
and a bromine atom.

Synonyms:

4-Bromo-3,5-dihydroxybenzoate

Benzoic acid, 4-bromo-3,5-dihydroxy-

o-Resorcylic acid, 4-bromo-

4-Bromo-3,5-resorcylic acid
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e NSC 151972

e 4-bromo-alpha-resorcylic acid

Chemical Structure Identifiers:

Chemical Formula: C7HsBrOa[1][2]

IUPAC Name: 4-bromo-3,5-dihydroxybenzoic acid|[3]

SMILES: C1=C(C=C(C(=C10)Br)O)C(=0)0I[3][4]

INChl: INChl=1S/C7H5BrO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12)[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-3,5-dihydroxybenzoic acid is
presented in the table below.

Property Value Reference
CAS Number 16534-12-6 [11[21131[4][5]
Molecular Weight 233.02 g/mol [31[4]
Appearance White to off-white or pink o
powder

Melting Point 274-276 °C [5]

Solubility Sparingly soluble in water [1]

XLogP3 1.7 [3]

Potential Biological Activities

While specific biological data for 4-Bromo-3,5-dihydroxybenzoic acid is limited, the activities
of structurally related compounds provide strong indications of its potential therapeutic
applications.
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Antioxidant Activity

The dihydroxybenzoic acid scaffold is known to exhibit antioxidant properties, primarily through
the mechanism of hydrogen atom donation to scavenge free radicals. The positioning of the
hydroxyl groups on the benzene ring is crucial for this activity. Studies on various
dihydroxybenzoic acids indicate that those with ortho or para positioning of hydroxyl groups
tend to have stronger antioxidant effects compared to those with meta positioning.[6][7]

Relative
Hydroxyl Group .. ..
Compound o Antioxidant Activity Reference
Positions
(DPPH Assay)
3,4,5-
Trihydroxybenzoic 3,4,5 High (ICso = 2.42 uM) [6]
acid (Gallic Acid)
2,5-Dihydroxybenzoic .
) o ] 2,5 (para) High [6]
acid (Gentisic Acid)
3,4-Dihydroxybenzoic
acid (Protocatechuic 3, 4 (ortho) High [6]
Acid)
3,5-Dihydroxybenzoic
acid (a-Resorcylic 3, 5 (meta) Low [6]

Acid)

Given that 4-Bromo-3,5-dihydroxybenzoic acid is a derivative of 3,5-dihydroxybenzoic acid,
its intrinsic antioxidant capacity may be modest. However, the electronic effects of the bromine
substituent could modulate this activity, warranting direct experimental evaluation.

Anti-inflammatory Activity

Structurally similar compounds have demonstrated significant anti-inflammatory properties. For
instance, methyl 3-bromo-4,5-dihydroxybenzoate, the methyl ester of a closely related
compound, has been shown to ameliorate inflammatory bowel disease in a zebrafish model by
regulating the TLR/NF-kB signaling pathways.[8] This suggests that 4-Bromo-3,5-
dihydroxybenzoic acid may also possess anti-inflammatory effects by inhibiting key
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inflammatory mediators. The NF-kB pathway is a critical regulator of inflammation, and its
inhibition is a key target for anti-inflammatory drug development.

Cytoprotective Effects via the Nrf2/HO-1 Pathway

There is compelling evidence from studies on the structurally analogous compound, 3-bromo-
4,5-dihydroxybenzaldehyde (BDB), that these types of molecules can exert protective effects
against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[2][5][9][10][11] Under
conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant
response element (ARE), leading to the upregulation of cytoprotective genes, including heme
oxygenase-1 (HO-1).[2][5] This pathway is a crucial cellular defense mechanism against
oxidative damage. The activation of this pathway by BDB is mediated by the phosphorylation of
upstream kinases such as ERK and Akt.[2][9]

Experimental Protocols
Synthesis of 4-Bromo-3,5-dihydroxybenzoic Acid

The following protocol is based on the bromination of 3,5-dihydroxybenzoic acid as described
in patent literature.[1]

Materials:

3,5-dihydroxybenzoic acid

Glacial acetic acid

Bromine

Reaction vessel with reflux condenser and stirrer

Filtration apparatus

Procedure:

e Combine 50 g of 3,5-dihydroxybenzoic acid with 180 ml of glacial acetic acid in a reaction
vessel.

o Heat the mixture to reflux (approximately 115 °C) with stirring until the solid dissolves.
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Slowly add 54.0 g of bromine to the solution over a period of 3 hours.

Continue to stir the reaction mixture at reflux (approximately 111 °C) for an additional hour.

Cool the mixture to 10 °C to allow the product to precipitate.

Collect the solid product by suction filtration.

Dry the isolated solid in vacuo to yield 4-Bromo-3,5-dihydroxybenzoic acid.
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Synthesis Workflow of 4-Bromo-3,5-dihydroxybenzoic Acid

Starting Materials

(S,S-Dihydroxybenzoic Acid) (Glacial Acetic Acid)
|
~

]
Reaction ‘Process

1. Dissolve in Acetic Acid)
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(1 hour at 111°C)
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(5. Suction FiItration)

6. Dry in vacuo

&

4-Bromo-3,5-dihydroxybenzoic Acid
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Caption: Synthesis workflow for 4-Bromo-3,5-dihydroxybenzoic acid.

DPPH Radical Scavenging Assay (General Protocol)
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This protocol describes a common method for evaluating the antioxidant activity of a
compound.[12][13][14]

Materials:

4-Bromo-3,5-dihydroxybenzoic acid (test compound)

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or Ethanol

Ascorbic acid (positive control)

96-well microplate

Microplate reader

Procedure:

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

e Preparation of test compound solutions: Prepare a series of concentrations of 4-Bromo-3,5-
dihydroxybenzoic acid in the same solvent. Also prepare solutions of ascorbic acid as a
positive control.

e Assay: a. To each well of a 96-well plate, add 100 uL of the test compound or control
solution. b. Add 100 pL of the DPPH solution to each well. c. A blank well should contain 100
uL of the solvent and 100 uL of the DPPH solution.

 Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

» Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

» Calculation: Calculate the percentage of radical scavenging activity using the following
formula:

o % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
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e |Cso Determination: Plot the % inhibition against the concentration of the test compound to
determine the ICso value (the concentration required to scavenge 50% of the DPPH
radicals).

Workflow for DPPH Antioxidant Assay
Prepare Serial Dilutions
of Test Compound & Control

:

Prepare 0.1 mM DPPH Add Samples/Controls
in Methanol/Ethanol to 96-well Plate

Add DPPH Solution
to all wells

Incubate in Dark
(30 min, RT)

Measure Absorbance
at 517 nm

:

Calculate % Inhibition

Determine IC50 Value

Click to download full resolution via product page
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Caption: General workflow for the DPPH radical scavenging assay.

Proposed Signaling Pathway

Based on evidence from structurally related compounds, 4-Bromo-3,5-dihydroxybenzoic acid
is hypothesized to protect cells from oxidative stress by activating the Nrf2/HO-1 signaling
pathway.
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Proposed Nrf2/HO-1 Signaling Pathway Activation
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Caption: Proposed activation of the Nrf2/HO-1 pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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